molecular formula C5H8O5 B1203580 L-Xylono-1,4-lactone

L-Xylono-1,4-lactone

Cat. No. B1203580
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-NUNKFHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-xylono-1,4-lactone is a xylonolactone. It derives from a L-xylonic acid.

Scientific Research Applications

Crystallographic Studies

L-Xylono-1,4-lactone and its derivatives have been extensively studied using X-ray crystallography. Research by Jenkinson et al. (2008) elucidated the structure of a protected hydroxyl group variant, providing insights into its molecular conformation and stability.

Halogenation and Derivative Synthesis

The compound has been used as a starting material for synthesizing various derivatives. Bouchez et al. (1997) demonstrated the regioselective halogenation of L-Xylono-1,4-lactones, leading to the efficient synthesis of halo-substituted derivatives.

Role in Biochemical Processes

In biochemical studies, L-Xylono-1,4-lactone plays a significant role. Nygård et al. (2014) investigated its role in the production of D-xylonate in Saccharomyces cerevisiae, highlighting its influence on lactone ring opening in metabolic processes.

Conformational Analysis

Conformational analysis of L-Xylono-1,4-lactone and its isomers has been a subject of interest. Nelson (1979) studied the conformation of tri-O-acetyl derivatives, shedding light on the molecular geometry and interactions.

Synthesis of Derivatives

L-Xylono-1,4-lactone is also used in synthesizing various bioactive molecules. Lalot et al. (2001) conducted thioalkylation of L-Xylono-1,4-lactone for the synthesis of thio-substituted sugar derivatives.

Enzymatic Studies

Enzymatic reactions involving L-Xylono-1,4-lactone have been a focus as well. Pääkkönen et al. (2021) characterized xylonolactonase from Caulobacter crescentus, providing insights into its role in ester bond hydrolysis and enzyme kinetics.

Functional and Structural Characterization

The functional annotation and structural characterization of enzymes interacting with L-Xylono-1,4-lactone are also significant. Korczynska et al. (2014) described the characterization of a novel lactonase hydrolyzing derivatives of L-Xylono-1,4-lactone, contributing to our understanding of enzyme-substrate interactions.

Archaeal Catabolism Studies

In archaea, L-Xylono-1,4-lactone is involved in catabolic pathways. Sutter et al. (2017) studied a lactonase in Haloferax volcanii, highlighting its role in the metabolism of pentoses.

Solid-State Structure Analysis

The solid-state structure of L-Xylono-1,4-lactone and related compounds has been analyzed to understand their molecular properties. Shalaby et al. (1994) reported on the crystal structures of sugar lactones, including L-Xylono-1,4-lactone, providing detailed structural information.

Synthesis of Energetic Material Precursors

L-Xylono-1,4-lactone has been used in the microbial synthesis of energetic material precursors. Niu et al. (2003) established a biosynthetic pathway for the synthesis of 1,2,4-butanetriol from L-Xylono-1,4-lactone, demonstrating its potential in industrial applications.

properties

Product Name

L-Xylono-1,4-lactone

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m0/s1

InChI Key

CUOKHACJLGPRHD-NUNKFHFFSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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